molecular formula C12H12N2OS B2729391 2-methyl-N-[3-methyl-1,3-thiazol-2(3H)-yliden]benzenecarboxamide CAS No. 866151-02-2

2-methyl-N-[3-methyl-1,3-thiazol-2(3H)-yliden]benzenecarboxamide

Cat. No.: B2729391
CAS No.: 866151-02-2
M. Wt: 232.3
InChI Key: WBNLCFOVCGUFTD-SEYXRHQNSA-N
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Description

2-methyl-N-[3-methyl-1,3-thiazol-2(3H)-yliden]benzenecarboxamide is a heterocyclic compound that features a thiazole ring. Thiazole rings are known for their diverse biological activities and are found in many biologically active compounds

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-N-[3-methyl-1,3-thiazol-2(3H)-yliden]benzenecarboxamide typically involves the reaction of 2-methylbenzenecarboxylic acid with 3-methyl-1,3-thiazole-2-amine under specific conditions. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the formation of the amide bond .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to ensure the compound meets the required standards for its intended applications .

Chemical Reactions Analysis

Types of Reactions

2-methyl-N-[3-methyl-1,3-thiazol-2(3H)-yliden]benzenecarboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-methyl-N-[3-methyl-1,3-thiazol-2(3H)-yliden]benzenecarboxamide has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-methyl-N-[3-methyl-1,3-thiazol-2(3H)-yliden]benzenecarboxamide is unique due to its specific substitution pattern on the thiazole and benzene rings. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

2-methyl-N-(3-methyl-1,3-thiazol-2-ylidene)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2OS/c1-9-5-3-4-6-10(9)11(15)13-12-14(2)7-8-16-12/h3-8H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBNLCFOVCGUFTD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=O)N=C2N(C=CS2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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